![molecular formula C18H21N3O4S B2468712 N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide CAS No. 847938-09-4](/img/structure/B2468712.png)
N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide
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Description
Scientific Research Applications
Novel Synthesis Techniques
A study by Anbarasan et al. (2011) introduced a benign electrophilic cyanation process utilizing N-Cyano-N-phenyl-p-methylbenzenesulfonamide for creating various benzonitriles from (hetero)aryl bromides, showcasing a methodology that could potentially apply to the synthesis of related compounds like N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide for pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Chemical Reactivity and Derivatization
Research by Ayres et al. (2018) explored the synthesis and reactivity of N-allenyl cyanamides through a one-pot deoxycyanamidation-isomerization approach using propargyl alcohol and N-cyano-N-phenyl-p-methylbenzenesulfonamide. This study opens avenues for derivatization of similar compounds, enhancing their utility in creating diverse cyanamide products (Ayres, Williams, Tizzard, Coles, Ling, & Morrill, 2018).
Potential Pharmaceutical Applications
A 2017 study synthesized a series of amino derivatives of mefenamic acid, including 4-aminobenzenesulfonamide derivatives, demonstrating significant anti-inflammatory activity. This suggests that compounds like N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide could have potential applications in designing new anti-inflammatory agents (Mahdi, 2017).
Environmental and Degradation Studies
The degradation and transformation of pharmaceuticals in the environment is a crucial area of research. For instance, studies on acetaminophen's degradation in soil provide insights into the fate of similar compounds, highlighting the potential for formation of degradation products with altered biological activity and mobility (Li, Ye, & Gan, 2014).
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-3-9-17(10-4-13)26(24,25)19-12-11-18(23)21-16-7-5-15(6-8-16)20-14(2)22/h3-10,19H,11-12H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRZJOFGWSIKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide |
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